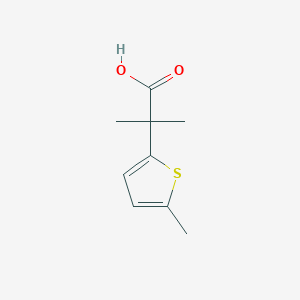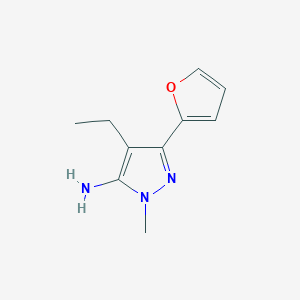
4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method includes the use of trifluoroethanol as a solvent and trifluoroacetic acid as a catalyst under microwave conditions . The Vilsmeier-Haack reaction is also employed for the formylation of pyrroles under microwave conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Furans: Compounds containing at least one furan ring.
Pyrazoles: Compounds with a pyrazole ring structure.
Uniqueness: 4-Ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its combined furan and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure differentiates it from other compounds that contain only one of these rings.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-5-(furan-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
FHJZLRBKWNHFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=CO2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




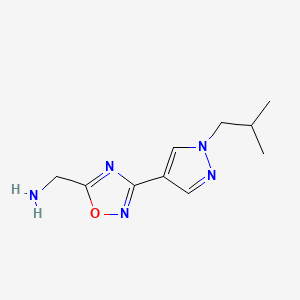
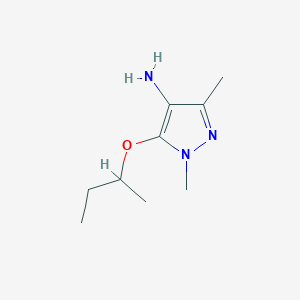
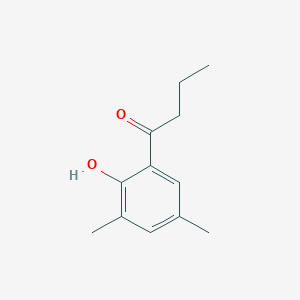
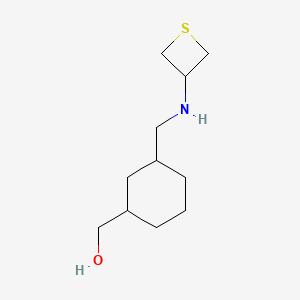
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

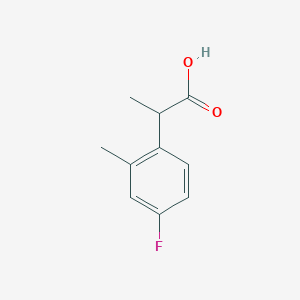
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
